4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine
Description
4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine is a heterocyclic compound featuring a triazolopyridazine core fused with a pyrimidine ring system. The molecule incorporates a pyrrolidinylmethyl ether linker and a cyclopropyl substituent, which may influence its physicochemical properties and biological activity. For instance, the synthesis of substituted triazolopyridazines often involves chlorination or nucleophilic substitution reactions, as seen in the preparation of 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines . The cyclopropyl group may enhance metabolic stability compared to bulkier substituents, a hypothesis supported by studies on similar nitrogen-containing heterocycles .
Properties
IUPAC Name |
3-cyclopropyl-6-[[1-(6-methylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O/c1-12-8-16(20-11-19-12)24-7-6-13(9-24)10-26-17-5-4-15-21-22-18(14-2-3-14)25(15)23-17/h4-5,8,11,13-14H,2-3,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCMWYRFRWEVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine often involves multiple steps:
Constructing the triazolo[4,3-b]pyridazin scaffold.
Introducing the cyclopropyl group through cyclopropanation reactions.
Linking the triazolo[4,3-b]pyridazin framework to the pyrrolidine ring.
Final assembly with the pyrimidine structure.
Industrial methods may optimize these steps for larger scale production, often employing streamlined processes and more efficient catalysts or reagents.
Chemical Reactions Analysis
Types of Reactions and Conditions
Oxidation: : The compound may undergo oxidation at different positions, potentially altering its functional groups.
Reduction: : Selective reduction can modify the triazolo or pyridazin rings.
Substitution: : Reagents like alkyl halides may facilitate substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: : KMnO₄, CrO₃
Reducing agents: : LiAlH₄, NaBH₄
Substituents: : Alkyl halides, acid chlorides
Scientific Research Applications
This compound finds diverse applications:
Chemistry: : As a reagent in synthetic organic chemistry, it helps explore new chemical reactions and pathways.
Biology: : Potentially useful in studying biological pathways and molecular interactions due to its intricate structure.
Medicine: : Possible pharmaceutical applications, such as in drug discovery and design, given its potential bioactivity.
Industry: : Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism involves interactions at the molecular level, particularly binding to specific molecular targets. Its unique structure allows it to engage in a range of biochemical pathways, potentially influencing enzymes, receptors, or nucleic acids.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of heterocycles, including pyrazolotriazolopyrimidines and triazolothiadiazoles. Key comparisons include:
- Cyclopropyl vs. Aryl Substituents: The cyclopropyl group in the target compound may confer greater lipophilicity and metabolic stability compared to aryl groups (e.g., 4-methoxyphenyl in ). This aligns with trends in drug design where small, non-aromatic substituents reduce cytochrome P450-mediated oxidation .
- Linker Flexibility : The pyrrolidinylmethyl ether linker in the target compound offers conformational flexibility, contrasting with rigid thiadiazole or pyrazole linkers in analogs . This flexibility may influence binding to biological targets.
Computational Similarity Analysis
Methods for comparing compound similarity (e.g., Tanimoto coefficients, pharmacophore mapping) highlight that structural analogs with shared triazolopyridazine cores but divergent substituents may exhibit varying target affinities. For example, replacing pyridinyl groups (as in ) with cyclopropyl could alter steric and electronic interactions in binding pockets.
Biological Activity
The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine is a complex heterocyclic structure that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a unique arrangement of multiple heterocyclic rings, including a triazolo-pyridazine core and a pyrimidine moiety. The presence of the cyclopropyl group and various functional groups significantly influences its biological properties.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit notable anticancer activities. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values indicating potent activity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These values suggest that the compound could serve as a promising candidate for further development as an anticancer agent .
The mechanism by which these compounds exert their effects often involves inhibition of specific kinases, such as c-Met kinase. The binding affinity of these compounds to the ATP-binding site is crucial for their inhibitory action. For example, compound 12e has been shown to inhibit c-Met with an IC50 value of , comparable to established inhibitors like Foretinib .
Pharmacological Studies
Pharmacological evaluations have highlighted the following aspects:
- Cytotoxicity : In vitro studies have utilized assays such as MTT to assess the cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : The compounds exhibit competitive inhibition against c-Met kinase, affecting downstream signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have explored the biological activity of triazolo-pyridazine derivatives:
- Study on Compound 12e : This study focused on its anticancer properties and mechanism involving c-Met inhibition. Results indicated significant cytotoxicity across multiple cancer cell lines and highlighted the potential for inducing apoptosis .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the pyridazine and pyrimidine rings significantly affect biological activity, suggesting avenues for further optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
